molecular formula C6H5F3O4 B11120247 1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic Acid

1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic Acid

Cat. No.: B11120247
M. Wt: 198.10 g/mol
InChI Key: PKHUWUZQELPYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with two carboxylic acid groups

Preparation Methods

The synthesis of 1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with diazo compounds under cyclopropanation conditions. The reaction typically requires the use of a rhodium catalyst and proceeds under mild conditions to yield the desired cyclopropane derivative .

Industrial production methods for this compound may involve the large-scale application of similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

    Medicine: Research into the compound’s potential therapeutic effects includes its use as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as 3-methylaspartase, where it mimics the transition state of the enzyme’s natural substrate . This interaction disrupts the enzyme’s activity, providing a basis for its use in biochemical research and drug development.

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopropane-1,2-dicarboxylic acid can be compared with other cyclopropane derivatives, such as:

The presence of the trifluoromethyl group in this compound imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H5F3O4

Molecular Weight

198.10 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H5F3O4/c7-6(8,9)5(4(12)13)1-2(5)3(10)11/h2H,1H2,(H,10,11)(H,12,13)

InChI Key

PKHUWUZQELPYRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.